![molecular formula C11H11N3O2S B2367597 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde CAS No. 442531-30-8](/img/structure/B2367597.png)

4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

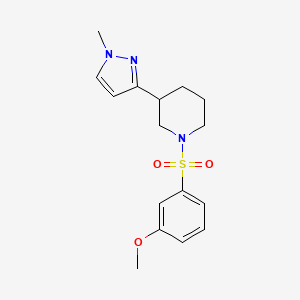

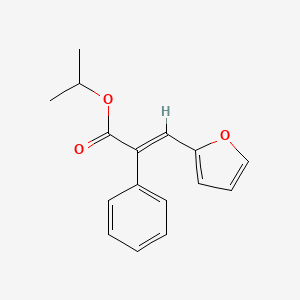

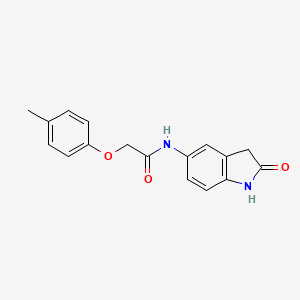

Molecular Structure Analysis

The molecular structure of “4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde” can be inferred from its name. It contains a 1,2,4-triazole ring attached to a benzaldehyde group via a thiomethyl linker. The benzaldehyde group is substituted with a methoxy group .Wissenschaftliche Forschungsanwendungen

- The triazole ring in this compound can act as both a hydrogen bond acceptor and donor, making it an interesting scaffold for antimicrobial agents . Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. Further studies could investigate its mechanism of action and optimize its efficacy.

- The 1,4-disubstituted 1,2,3-triazoles, including this compound, serve as surrogates for peptide bonds. They offer chemical and biological stability, making them valuable tools in drug discovery and peptide-based therapeutics . Investigating their interactions with enzymes and proteins could reveal novel drug candidates.

- Analogues containing a 1,2,4-triazole ring have shown promise in breast cancer therapy. FDA-approved drugs like letrozole and anastrozole, which contain similar triazole moieties, are used as first-line treatments for postmenopausal women with breast cancer . Researchers could explore the potential of this compound in inhibiting estrogen receptors or other relevant pathways.

- Triazole-containing compounds find use in various industrial applications. For instance, they are employed in dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (especially for copper alloys) . Investigating the specific properties of this compound for such applications could yield practical benefits.

- The synthesis of this compound involves the “click reaction” between 4-O-propargylated benzaldehyde and organic bromides/azides . Click chemistry is a powerful tool for creating diverse chemical libraries and functionalizing molecules. Researchers could explore its utility in designing new compounds.

Antimicrobial Activity

Peptide Bond Surrogate

Breast Cancer Treatment

Industrial Applications

Click Chemistry

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit a variety of biological effects .

Mode of Action

It’s worth noting that the presence of two tryptophan residues located near to the peripheral site and to the catalytic cleft is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .

Biochemical Pathways

Compounds with similar structures have been reported to interact with various biochemical pathways .

Pharmacokinetics

It’s worth noting that the compound has a predicted boiling point of 4376±550 °C and a predicted density of 129±01 g/cm3 .

Result of Action

Compounds with similar structures have been reported to produce a variety of biological effects .

Action Environment

It’s worth noting that the compound is a solid and is classified as a combustible solid .

Eigenschaften

IUPAC Name |

4-methoxy-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-16-10-3-2-8(5-15)4-9(10)6-17-11-12-7-13-14-11/h2-5,7H,6H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVHCLQMQLAUKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CSC2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2367516.png)

![2-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367521.png)

![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)

![1-(6-methylbenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2367531.png)